molecular formula C15H13ClO B14450906 1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one CAS No. 73932-60-2

1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one

Cat. No.: B14450906
CAS No.: 73932-60-2
M. Wt: 244.71 g/mol
InChI Key: REIISRRKPMDTCU-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one typically involves the reaction of 4-bromobiphenyl with 2-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: 1-([1,1’-Biphenyl]-4-yl)-2-propanol.

    Substitution: 1-([1,1’-Biphenyl]-4-yl)-2-amino-propan-1-one.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    4-Chlorobiphenyl: A biphenyl derivative with a chlorine atom attached to one of the phenyl rings.

    1-([1,1’-Biphenyl]-4-yl)-2-propanol: A reduced form of the target compound.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is unique due to the presence of both a biphenyl group and a chloropropanone moiety, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

73932-60-2

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-chloro-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C15H13ClO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

REIISRRKPMDTCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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